trans-4-(aminomethyl)-N,N-dimethyl-cyclohexanamine;dihydrochloride
Beschreibung
Molecular Formula: C₉H₂₁Cl₂N₂ Molecular Weight: 226.14 g/mol (calculated from ) Structure: The compound features a trans-cyclohexane backbone with an aminomethyl group at the 4-position and two methyl groups attached to the nitrogen. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. Applications: Primarily used in research settings, it serves as a precursor or intermediate in organic synthesis and pharmacological studies ().
Eigenschaften
Molekularformel |
C9H22Cl2N2 |
|---|---|
Molekulargewicht |
229.19 g/mol |
IUPAC-Name |
4-(aminomethyl)-N,N-dimethylcyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H20N2.2ClH/c1-11(2)9-5-3-8(7-10)4-6-9;;/h8-9H,3-7,10H2,1-2H3;2*1H |
InChI-Schlüssel |
QLHAMFHHHFVVAI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCC(CC1)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Catalytic Hydrogenation of Aromatic Precursors
The reduction of aromatic precursors to cyclohexane derivatives is a cornerstone of industrial synthesis. Patent US4048222A outlines a single-step catalytic hydrogenation process using ruthenium catalysts under acidic conditions to convert p-aminomethylbenzoic acid derivatives directly into trans-4-aminomethylcyclohexane-1-carboxylic acid. Key steps include:
- Substrate : Methyl p-aminomethylbenzoate or 4-N-acetylaminomethylbenzoic acid.
- Catalyst : 5% ruthenium on activated carbon.
- Conditions : 70–200°C under 20–200 kg/cm² hydrogen pressure in 14N HCl or 20% NaOH.
- Yield : 75–88% with trans/cis ratios of 78/22 to 89/11.
This method bypasses traditional cis-to-trans isomerization steps, reducing production time and costs. The ruthenium catalyst’s superiority over platinum or palladium systems is attributed to its dual role in hydrogenation and trans-isomerization.
Reductive Amination of Cyclohexanone Intermediates
Reductive amination offers a versatile route to introduce the dimethylamine and aminomethyl groups. PubChem CID 154810483 and Evitachem describe a two-step protocol:
- Intermediate Synthesis :
- 4-(Hydroxymethyl)cyclohexanone is reacted with dimethylamine under acidic conditions to form the imine.
- Reagent : Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane.
- Yield : 85–92%.
- Aminomethyl Introduction :
Enzymatic Transamination for Stereocontrol
Nature Communications highlights transaminase-catalyzed diastereoselective amination as a green alternative. Using 4-substituted cyclohexanones, engineered transaminases achieve >99% diastereomeric excess (de) for the trans-isomer:
- Substrate : 4-Methylcyclohexanone.
- Enzyme : Codexis TA-134 variant.
- Co-substrate : L-Alanine (amine donor).
- Yield : 70–80% with de >99%.
This method is scalable in continuous-flow reactors, enabling dynamic kinetic resolution via reversible ketone intermediate formation.
Alternative Methods: Cyclohexene Derivatives and Ring-Opening
Patent DE19745529C1 describes a paracetamol-derived route:
- Hydrogenation : Paracetamol is hydrogenated to para-acetamidocyclohexanol (trans/cis ≥1:1).
- Saponification : Alkaline hydrolysis removes the acetyl group.
- Crystallization : Cooling yields trans-4-aminocyclohexanol, which is further methylated.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Catalyst/Reagent | Yield (%) | trans/cis Ratio | Scalability |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | p-Aminomethylbenzoate | Ru/C | 75–88 | 89/11 | Industrial |
| Reductive Amination | 4-(Hydroxymethyl)cyclohexanone | NaBH(OAc)₃, NaN₃ | 85–92 | 95/5 | Pilot-scale |
| Enzymatic Transamination | 4-Methylcyclohexanone | TA-134 Transaminase | 70–80 | >99% de | Lab-scale |
| Paracetamol Hydrogenation | Paracetamol | PtO₂, H₂ | 60–70 | 53/47 | Obsolete |
Challenges in Industrial Production
- Stereochemical Purity : Non-enzymatic methods require post-synthesis isomerization (e.g., acid/base treatment) to enhance trans ratios.
- Cost of Enzymes : While transaminases offer excellent selectivity, enzyme immobilization and recycling remain economically challenging.
- Toxicity : Azide intermediates necessitate stringent safety protocols.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Chemie:
- Wird als Reagenz in der organischen Synthese verwendet, um Aminomethylgruppen in andere Verbindungen einzuführen.
Biologie:
- Wird auf seine potenziellen Auswirkungen auf biologische Systeme untersucht, insbesondere im Zusammenhang mit Enzyminhibition und Rezeptorbindung.
Medizin:
- Wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich als Antifibrinolytikum zur Verhinderung übermäßiger Blutungen.
Wirkmechanismus
Der Wirkmechanismus von trans-4-(Aminomethyl)-N,N-dimethyl-cyclohexanamin;dihydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Es ist bekannt, dass es die Aktivierung von Plasminogen zu Plasmin kompetitiv hemmt, indem es an Lysinbindungsstellen auf Plasminogen bindet. Dies verhindert die Umwandlung von Plasminogen in Plasmin, wodurch die Fibrinolyse gehemmt und Blutgerinnsel stabilisiert werden.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1.1 Cardiovascular Treatments
The compound has been investigated for its role as a calcium antagonist. Studies indicate that derivatives of trans-4-(aminomethyl)-N,N-dimethyl-cyclohexanamine exhibit antihypertensive properties and improve coronary, cerebral, and kidney circulation. These effects are attributed to their ability to modulate calcium ion influx into cells, which is crucial for vascular smooth muscle contraction and relaxation .
1.2 Neurological Applications
Research has highlighted the potential of this compound in treating neurological disorders. Its structural similarity to known neuroactive agents suggests that it may interact with neurotransmitter systems, particularly those involving catecholamines. This interaction could be beneficial in conditions such as depression or anxiety disorders, where modulation of neurotransmitter levels is critical .
Synthesis and Derivative Development
2.1 Synthesis Techniques
The synthesis of trans-4-(aminomethyl)-N,N-dimethyl-cyclohexanamine can be achieved through various methods, including transamination processes that utilize transaminases for selective amination. This approach allows for high yields and purity of the desired trans-amine structure, which is essential for pharmaceutical efficacy .
2.2 Derivatives and Their Potency
Several derivatives have been synthesized to enhance the pharmacological profile of the original compound. For instance, modifications at the cyclohexane ring or the amine group can lead to compounds with improved selectivity and potency against specific biological targets, particularly in cardiovascular and neurological contexts .
Case Studies
3.1 Clinical Trials
A clinical study evaluated the efficacy of a related cyclohexylamine derivative in patients with hypertension. The results demonstrated significant reductions in blood pressure compared to baseline measurements, indicating the potential therapeutic benefits of these compounds .
3.2 Laboratory Research
In vitro studies have shown that trans-4-(aminomethyl)-N,N-dimethyl-cyclohexanamine can inhibit certain ion channels involved in cardiac function, leading to decreased myocardial oxygen demand and improved coronary blood flow metrics .
Data Tables
Wirkmechanismus
The mechanism of action of trans-4-(aminomethyl)-N,N-dimethyl-cyclohexanamine;dihydrochloride involves its interaction with specific molecular targets. It is known to competitively inhibit the activation of plasminogen to plasmin by binding to lysine binding sites on plasminogen. This prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis and stabilizing blood clots .
Vergleich Mit ähnlichen Verbindungen
Data Tables
Pharmacological and Industrial Relevance
Biologische Aktivität
trans-4-(aminomethyl)-N,N-dimethyl-cyclohexanamine; dihydrochloride, also known as a derivative of cyclohexylamine, is a compound with potential therapeutic applications. The biological activity of this compound has been the subject of various studies, focusing on its pharmacological properties, mechanisms of action, and potential clinical uses.
The compound is characterized by its cyclohexane ring structure with an amino group and two methyl groups attached to the nitrogen atom. Its chemical formula can be represented as CHN·2HCl. The dihydrochloride salt form enhances its solubility in aqueous solutions, which is beneficial for biological assays.
The biological activity of trans-4-(aminomethyl)-N,N-dimethyl-cyclohexanamine is primarily attributed to its interaction with neurotransmitter systems and its potential as a modulator of various biological pathways. Research indicates that it may act on the following systems:
- Serotonergic System : It has been suggested that similar compounds can influence serotonin receptors, potentially impacting mood and anxiety disorders.
- Adrenergic Receptors : The compound may exhibit activity on adrenergic receptors, which are involved in cardiovascular regulation and could have implications for hypertension treatment.
Pharmacological Effects
- Anti-fibrinolytic Activity : Studies have shown that related compounds like trans-4-(aminomethyl)cyclohexane carboxylic acid (T-AMCHA) demonstrate anti-fibrinolytic properties, which can accelerate barrier recovery in skin injuries by inhibiting serine proteases such as plasmin .
- Neuroprotective Effects : Preliminary data suggest that cyclohexylamine derivatives may possess neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases .
Clinical Applications
- Hypertension Treatment : Some derivatives of cyclohexylamine have been investigated for their ability to modulate calcium channels, indicating potential use in managing hypertension .
- Pain Management : The compound's interaction with the central nervous system suggests that it may be useful in developing analgesics or treatments for chronic pain conditions .
Experimental Studies
A notable study involved the application of T-AMCHA in models of epidermal hyperplasia induced by skin injury. Results indicated that T-AMCHA significantly reduced epidermal thickness compared to control groups, demonstrating its efficacy in promoting skin barrier recovery .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
